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Abstract

This technical whitepaper provides a comprehensive overview of (1,2,3-Thiadiazol-5-
yl)methanol, a heterocyclic compound of significant interest to the scientific community,
particularly in the fields of medicinal chemistry and drug development. This document
elucidates the physicochemical properties, synthesis, and known biological activities of this
compound and its derivatives. Detailed experimental methodologies for key synthetic routes
are provided, alongside a summary of quantitative biological data. Furthermore, this guide
presents visual representations of pertinent chemical transformations and biological pathways
to facilitate a deeper understanding of the compound's characteristics and potential
applications. This resource is intended for researchers, scientists, and professionals in the
pharmaceutical and agrochemical industries.

Introduction

The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two
adjacent nitrogen atoms. This structural motif is a versatile pharmacophore that has been
incorporated into a wide array of biologically active molecules. Derivatives of 1,2,3-thiadiazole
have demonstrated a broad spectrum of pharmacological activities, including antimicrobial,
antiviral, antifungal, and anticancer properties.[1][2] (1,2,3-Thiadiazol-5-yl)methanol, in
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particular, serves as a key building block in the synthesis of more complex molecules due to
the reactive hydroxymethyl group at the 5-position of the thiadiazole ring.[3] This guide aims to
consolidate the available technical information on (1,2,3-Thiadiazol-5-yl)methanol, providing a
valuable resource for researchers exploring its potential in various scientific applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of (1,2,3-Thiadiazol-5-

yl)methanol is presented below. While experimental data for the title compound is limited, data

for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of (1,2,3-Thiadiazol-5-yl)methanol and Related

Compounds
(12,3 (4-Phenyl- (4-isopropyl- (4-methyl-
e 1,2,3- 1,2,3- 1,2,3-
Property Thiadiazol-5- oo o L
Thiadiazol-5- thiadiazol-5- thiadiazol-5-
yl)methanol
yl)methanol yl)methanol yl)methanol
CAS Number 120277-87-4[3] 423768-62-1[4] 1033693-18-3[5]  163008-86-4[6]
Molecular
CsHaN20S5[3] CoHsN20S[4] CeH10N20S[5] C4HeN20S[6]
Formula
Molecular Weight
116.14[3] 192.24[4] 158.22[5] 130.17
(g/mol)
Appearance Not specified Not specified Not specified Not specified
Melting Point » - N B
“C) Not specified Not specified Not specified Not specified
Boiling Point (°C)  Not specified Not specified Not specified Not specified
Purity Min. 95%][7] Not specified 95.0%][5] 95%]6]

Table 2: Spectral Data for 1,2,3-Thiadiazole Derivatives
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1H NMR 13C NMR
Mass Spec
Compound (Solvent, (Solvent, IR (KBr, cm™?) (miz)
m/z
Frequency) Frequency)
(CDCls, 300
MHz): & 8.64 (d,
J =3.6 Hz, 1H),
7.79(d,J=45 (CDCls, 75
3121, 3084,
Hz, 1H), 7.28— MHz): 5 176.8,
5-Allylsulfanyl-4- 3005, 2948,
7.22 (m, 1H), 166.2, 152.8,
(2- 2913, 1604, [M+H]*+ =
, 6.00-5.87 (m, 142.1, 136.0,
thienoyl)-1,2,3- 15083, 1418, 267.98[8]
o 1H),5.52 (d,J=  135.5,129.8,
thiadiazole 1352, 1231,
16.8 Hz, 1H), 128.2, 121.5,
1072, 1031[8]
5.40 (d, J=9.9 40.9[8]
Hz, 1H), 3.74 (d,
J = 6.9 Hz, 2H)
[8]
(CDCls, 300
MHz): & 8.10 (d,
J = 3.6 Hz, 1H),
(CDCls, 75
7.74 (s, 1H), 6.61 3126, 3074,
MHz): 6 172.0,
(d, J = 1.5 Hz, 3015, 2958,
5-Allylsulfanyl-4- 166.0, 152.3,
1H), 5.95-5.82 2903, 1623, [M+H]* =
(2-furoyl)-1,2,3- 151.0, 148.0,
o (m, 1H), 5.47 (d, 1507, 1407, 252.00[8]
thiadiazole 129.8, 122.9,
J=16.8 Hz, 1H), 1356, 1235,
121.5, 1125,
5.35(d,J=9.9 1071, 1053[8]
40.9[8]
Hz, 1H), 3.69 (d,
J = 6.3 Hz, 2H)
[8]

Synthesis and Experimental Protocols

The synthesis of (1,2,3-Thiadiazol-5-yl)methanol can be approached through two primary
strategies: the construction of the 1,2,3-thiadiazole ring followed by functional group
manipulation, or the modification of a pre-existing 1,2,3-thiadiazole scaffold.
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Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori
Reaction

The Hurd-Mori reaction is a classical and widely employed method for the synthesis of the
1,2,3-thiadiazole ring. This reaction involves the cyclization of a-methylene- or a-methine-
activated hydrazones with thionyl chloride (SOCIz2).

a-Methylene Ketone Condensation

I
Hydrazone Intermediatej Cyclization
Hydrazine Derivative
Thionyl Chloride (SOCI2)

Click to download full resolution via product page

>/

1,2,3-Thiadiazole

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Experimental Protocol: General Procedure for the Hurd-Mori Reaction

» Formation of the Hydrazone: An a-methylene ketone (1.0 eq.) is dissolved in a suitable
solvent, such as ethanol or methanol. A hydrazine derivative (e.g., semicarbazide
hydrochloride or tosylhydrazine, 1.1 eq.) is added, often in the presence of a weak base like
sodium acetate to neutralize the generated acid. The reaction mixture is typically stirred at
room temperature or heated to reflux for several hours until the reaction is complete, as
monitored by thin-layer chromatography (TLC). The resulting hydrazone intermediate is then

isolated by filtration or extraction.

e Cyclization: The dried hydrazone intermediate (1.0 eq.) is suspended or dissolved in an
excess of thionyl chloride (SOCI2). The reaction mixture is stirred, often at a controlled
temperature (e.g., 0 °C to room temperature), for a period ranging from a few hours to
overnight. The progress of the cyclization is monitored by TLC.
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o Work-up and Purification: Upon completion, the excess thionyl chloride is carefully removed
under reduced pressure. The residue is then neutralized with a base, such as a saturated
sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or
ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated in vacuo. The crude product is then purified by column
chromatography on silica gel or by recrystallization to afford the desired 1,2,3-thiadiazole
derivative.

Synthesis of (1,2,3-Thiadiazol-5-yl)methanol by
Reduction

A common and direct route to (1,2,3-Thiadiazol-5-yl)methanol involves the reduction of a
corresponding 1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.[2]

Reduction

(1,2,3-Thiadiazole-5-carboxylate) v

Reducing Agent (e.g., NaBHa)

(1,2,3-Thiadiazol-5-yl)methanoD

> Metabolic Activation

(1,2,3—Thiadiazole DerivativejMP(Cytochrome P450 Enzyme)~——— Inactive P450 Enzyme
Y
P-| Reactive Intermediate
Covalent Modification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.mdpi.com/2076-3417/11/12/5742
https://pubmed.ncbi.nlm.nih.gov/9188722/
https://pubmed.ncbi.nlm.nih.gov/9188722/
https://pubs.acs.org/doi/10.1021/acs.jafc.1c01204
https://www.researchgate.net/figure/1H-600-MHz-and-13C-NMR-150-MHz-data-of-compounds-1-3-in-methanol-d4_tbl1_376376047
https://media.neliti.com/media/publications/320103-antimicrobial-activity-of-1-3-4-thiadiaz-2ee89809.pdf
https://cymitquimica.com/products/3D-VEA27787/123-thiadiazol-5-ylmethanol/
https://revroum.lew.ro/wp-content/uploads/2020/03/Art%2001.pdf
https://www.benchchem.com/product/b188615#cas-number-for-1-2-3-thiadiazol-5-yl-methanol
https://www.benchchem.com/product/b188615#cas-number-for-1-2-3-thiadiazol-5-yl-methanol
https://www.benchchem.com/product/b188615#cas-number-for-1-2-3-thiadiazol-5-yl-methanol
https://www.benchchem.com/product/b188615#cas-number-for-1-2-3-thiadiazol-5-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

